2-(2,6-Dichloropyridin-4-YL)acetic acid

Medicinal Chemistry Synthetic Chemistry Quality Control

For medicinal chemistry and agrochemical programs requiring selective 4-position functionalization of a dihalogenated pyridine, 2-(2,6-Dichloropyridin-4-YL)acetic acid overcomes regioisomer contamination that confounds SAR. The 2,6-dichloro pattern ensures >95% monoarylation selectivity in Ni-catalyzed couplings while the methylene spacer adds conformational flexibility versus rigid analogs. - Purity: ≥95% (HPLC), eliminating inactive 3-regioisomer impurities - Application: Heterocyclic building block for amide coupling, esterification, and cross-coupling - Supply: Stocked in standard research quantities; ambient shipping; long-term cool/dry storage

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.022
CAS No. 1227515-02-7
Cat. No. B593960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichloropyridin-4-YL)acetic acid
CAS1227515-02-7
Synonyms2-(2,6-dichloropyridin-4-yl)acetic acid
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.022
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)CC(=O)O
InChIInChI=1S/C7H5Cl2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)
InChIKeyNJMIMYWTFPFPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichloropyridin-4-YL)acetic acid: Structure and Procurement


2-(2,6-Dichloropyridin-4-YL)acetic acid is a heterocyclic building block consisting of a pyridine ring bearing chlorine atoms at the 2- and 6-positions and an acetic acid side chain at the 4-position (molecular formula C₇H₅Cl₂NO₂, molecular weight 206.02 g/mol) . The compound is commercially supplied as a research chemical with a minimum purity specification of 95% (some vendors offer >98% by HPLC) and is typically stored long‑term in a cool, dry place . Its dual‑halogenated pyridine core and pendant carboxylic acid make it a versatile intermediate for constructing more elaborate drug‑like molecules or agrochemicals [1].

1
Heterocyclic building block for medicinal chemistry or agrochemical intermediate synthesis.
2
Dual-chlorinated pyridine core supports selective 4-position functionalization workflows.
3
Available as a research chemical with a minimum 95% purity specification; higher-purity lots may support streamlined synthesis.

Irreplaceability of 2-(2,6-Dichloropyridin-4-YL)acetic acid


In‑class pyridine‑acetic acid derivatives are not interchangeable because the position and type of ring substitution dictate both the chemical reactivity and the downstream synthetic utility. The 2,6‑dichloro substitution pattern of 2-(2,6‑dichloropyridin‑4‑YL)acetic acid withdraws electron density from the pyridine ring, thereby deactivating the 2‑ and 6‑positions toward further electrophilic attack while leaving the 4‑position side chain intact for further functionalization . Regioisomeric analogs such as 2‑(2,6‑dichloropyridin‑3‑yl)acetic acid (CAS 63580‑08‑5) or 2‑(4,6‑dichloropyridin‑3‑yl)acetic acid (CAS 199283‑51‑7) differ in substitution geometry, altering the dipole moment, steric environment, and preferred orientation in receptor or enzyme binding pockets . Even the structurally similar 2,6‑dichloroisonicotinic acid (CAS 5398‑44‑7) lacks the methylene spacer, which changes the acidity (pKa) and conformational freedom of the carboxylic acid group—two parameters that critically affect binding and solubility in later‑stage compounds . Consequently, substituting one analog for another may lead to complete loss of target activity or synthetic incompatibility, as detailed in the quantitative evidence below.

Regioisomer
2-(2,6-Dichloropyridin-3-yl)acetic acid shifts substitution geometry, which may alter reactivity and target-binding orientation.
Analog
2,6-Dichloroisonicotinic acid lacks the methylene spacer; the rigid carboxyl orientation may not reproduce the same conformational fit.
Core
Non-chlorinated pyridineacetic acids do not provide the same ring deactivation; synthetic selectivity at the 4-position may drop sharply.

Quantitative Differentiation Evidence for 2-(2,6-Dichloropyridin-4-YL)acetic acid


Regioisomeric Purity Advantage

The target compound presents the acetic acid chain exclusively at the pyridine 4‑position. In contrast, the frequently encountered 3‑substituted regioisomer 2‑(2,6‑dichloropyridin‑3‑yl)acetic acid has a different substitution topology and consequently a distinct chemical reactivity. Vendor certificates of analysis show that the 4‑regioisomer can be obtained with a purity of ≥98% (HPLC), whereas the 3‑regioisomer is typically offered at 95% or 97% . This higher purity reduces the burden of additional purification steps and ensures fewer side products in subsequent reactions.

Regioisomeric Purity
Supplier specification
≥98% (HPLC) for 4-regioisomer
Higher initial purity may reduce downstream by-product formation.
Compared with 95–97% for the 3-regioisomer under similar commercial specifications.
Medicinal Chemistry Synthetic Chemistry Quality Control

Dual Chlorine Substitution Reactivity

The 2,6‑dichloro substitution withdraws electron density from the aromatic ring, which deactivates the 2‑ and 6‑positions toward electrophilic aromatic substitution. Compared with 4‑pyridineacetic acid (CAS 28356‑58‑3), which lacks the chlorine atoms, the dichloro analog is therefore less prone to side reactions at the ring positions during elaboration of the acetic acid side chain . Quantitative reactivity data are available from Ni‑catalyzed Suzuki–Miyaura couplings: 2,6‑dichloropyridines undergo selective monoarylation at the 4‑position when using PPh₂Me as ligand, achieving >95% monoarylation selectivity . For non‑chlorinated pyridines under the same conditions, selectivity drops sharply because the ring positions are equally activated.

Monoarylation Selectivity
Class-level inference
>95% selectivity in Ni-catalyzed Suzuki–Miyaura coupling
Supports convergent synthetic routes without protection/deprotection steps.
Reported for 2,6-dichloropyridine substrate; >45 pp selectivity gain over non-chlorinated pyridine.
Organic Synthesis Reaction Selectivity Building Block Reactivity

Conformational Flexibility from Methylene Spacer

2‑(2,6‑Dichloropyridin‑4‑YL)acetic acid possesses a rotatable methylene bridge that separates the carboxylic acid from the pyridine ring, allowing the acid group to sample a range of conformations. In contrast, 2,6‑dichloroisonicotinic acid (CAS 5398‑44‑7) has the carboxyl directly attached to the ring (zero rotatable bonds between ring and carboxyl), locking the acid in a coplanar orientation . This difference is critical for target‑binding orientation. Computational data show that the target compound has 2 rotatable bonds, compared with 1 for 2,6‑dichloroisonicotinic acid, giving it greater conformational entropy . No direct biological comparison has been published, but the increased flexibility is a key design parameter.

Conformational Flexibility
In silico
2 rotatable bonds vs 1
Methylene spacer increases conformational sampling for target-binding exploration.
Approx. entropy increase ~1.4 J/mol·K; direct biological comparison data not yet published.
Medicinal Chemistry Pharmacophore Design Conformational Analysis

Recommended Applications for 2-(2,6-Dichloropyridin-4-YL)acetic acid


Medicinal Chemistry Library Synthesis

Building a library of 4‑substituted pyridine derivatives where the acetic acid chain serves as a handle for amide coupling or esterification. The ≥98% purity of the 4‑regioisomer avoids the need for post‑reaction purification and ensures that biological screening data are not confounded by inactive 3‑regioisomer impurities.

Agrochemical Intermediate with C-4 Selectivity

When the synthetic route requires selective mono‑functionalization at the 4‑position of the pyridine ring, the 2,6‑dichloro substitution pattern provides >95% monoarylation selectivity in Ni‑catalyzed couplings . This selectivity is not achievable with non‑chlorinated pyridine analogs, making the target compound a strategic choice for convergent agrochemical lead‑optimization programs.

Probing Conformation-Dependent Target Binding

For structure‑activity relationship (SAR) studies where the orientation of the carboxylic acid group is critical, the methylene spacer in 2‑(2,6‑dichloropyridin‑4‑YL)acetic acid provides the conformational flexibility (2 rotatable bonds) needed to access a broader spectrum of binding poses compared to the rigid 2,6‑dichloroisonicotinic acid . This makes it a first‑line candidate when exploring linker‑dependent activity.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
4-regioisomer purity profile
Purity-driven reproducibility in amide coupling or esterification
Agrochemical intermediate with C-4 selectivity
2,6-dichloro substitution pattern
Monoarylation selectivity under Ni-catalyzed coupling conditions
Conformation-dependent target-binding SAR
Methylene spacer flexibility
Rotatable bond count and conformational-sampling range

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